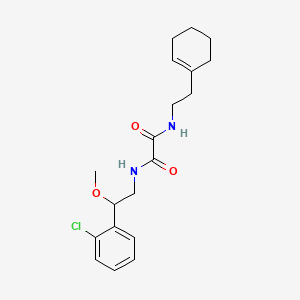

3-Bromoisoquinolin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

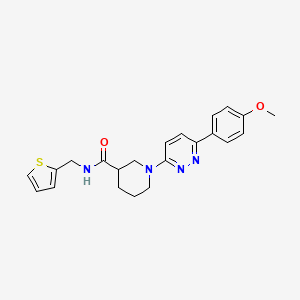

3-Bromoisoquinolin-1(2H)-one, commonly referred to as 3-BIQ, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, which is known for its aromaticity, high stability, and chemical reactivity. 3-BIQ has been used in various fields of study, such as chemical synthesis, drug discovery, and biochemistry.

科学的研究の応用

Structural Studies and Spectroscopic Analysis

The study by Mphahlele et al. (2002) focused on the structural characterization of 2-aryl-3-bromoquinolin-4(1H)-ones using a combination of spectroscopic (NMR, IR, mass spectrometry), X-ray crystallographic, and computational techniques. These compounds exhibit NH-4-oxo derivatives both in solution and solid state, highlighting their stability and carbonyl characteristics through spectroscopic comparison with N-methylated and O-methylated derivatives (M. Mphahlele et al., 2002).

Photoremovable Protecting Groups for Physiological Studies

Zhu et al. (2006) explored 8-Bromo-7-hydroxyquinoline (BHQ) as an efficient photoremovable protecting group for physiological applications. BHQ exhibits excellent photolytic efficiency under both classic one-photon excitation and two-photon excitation, making it suitable for the study of cell physiology and live tissue applications due to its stability, water solubility, and minimal fluorescence (Yue Zhu et al., 2006).

Regioselective Bromination in Organic Synthesis

The work by Brown and Gouliaev (2004) demonstrated the regioselective bromination of isoquinoline, resulting in 5-bromoisoquinoline. This study provides insights into the bromination sensitivity to factors such as the brominating agent, acid, temperature, and concentration, offering a pathway for synthesizing brominated derivatives with potential applications in organic synthesis and pharmaceutical research (W. Brown & A. Gouliaev, 2004).

Magnetic Properties of Lanthanide Complexes

Wang et al. (2016) investigated the magnetic behavior of phenoxo-O bridged lanthanide(III) dinuclear complexes using different β-diketonate coligands. These studies are crucial for understanding the magnetic relaxation behaviors of these complexes, which have implications for their use in materials science and magnetic applications (Wen-Min Wang et al., 2016).

Synthesis and Complexation in Organometallic Chemistry

Research by Rani, Rao, and Singh (2009) on bis(3-pyridyl)methylvinylsilane and 1,2-di(3-quinolyl) dimethyl disilane highlights the synthesis and complexation reactions with metals such as Ag(I), Pd(II), and Cu(II). These findings contribute to the development of new materials and catalysts in organometallic chemistry (N. Rani et al., 2009).

特性

IUPAC Name |

3-bromo-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRWDZCFFOTHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)

![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2885048.png)

![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2885051.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)